molecular formula C9H7NO B11921423 Quinolin-6(8aH)-one CAS No. 344796-83-4

Quinolin-6(8aH)-one

Cat. No.: B11921423
CAS No.: 344796-83-4
M. Wt: 145.16 g/mol
InChI Key: VYSVBQOUHOJSAK-UHFFFAOYSA-N
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Description

Quinolin-6(8aH)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-6(8aH)-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another method involves the Pfitzinger reaction, which uses isatin and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the quinoline ring system.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of high-pressure reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

Quinolin-6(8aH)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.

Major Products Formed

    Oxidation: Quinolinic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitroquinoline, sulfoquinoline, halogenated quinoline derivatives.

Scientific Research Applications

Quinolin-6(8aH)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: this compound derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolin-6(8aH)-one and its derivatives varies depending on the specific application. In biological systems, these compounds often interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Quinolin-6(8aH)-one can be compared with other similar compounds, such as:

    Quinoline: A parent compound with a similar structure but lacking the ketone group at the 6-position.

    Quinolin-6-ol: A hydroxylated derivative with a hydroxyl group at the 6-position instead of a ketone group.

    Quinolin-6-amine: An amine derivative with an amino group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Quinolin-6(8aH)-one, a member of the quinoline family, has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a valuable candidate for drug development. This article explores its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C9H7NC_9H_7N with a molecular weight of approximately 145.16 g/mol. Its structural features allow it to interact with various biological targets, leading to significant therapeutic potential.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds within this class exhibit activity against a broad spectrum of bacteria and fungi.

  • Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This compound analogs have shown high binding affinity to these targets, with docking studies revealing binding energies as low as -9.3 kcal/mol for DNA gyrase .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

  • Findings : In vitro assays have shown that quinoline derivatives can scavenge free radicals effectively, demonstrating potential as therapeutic agents in conditions like neurodegenerative diseases .

3. Anticancer Properties

The anticancer potential of this compound has been extensively studied, with promising results in various cancer cell lines.

  • Case Study : A study reported that specific derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. These compounds induced apoptosis in cancer cells by modulating key regulatory proteins such as BCL-2 and P53 .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Type Effect Mechanism References
AntimicrobialBroad-spectrum activityInhibition of DNA gyrase ,
AntioxidantFree radical scavengingReduction of oxidative stress ,
AnticancerInduces apoptosisModulation of apoptosis-related proteins ,

Structure-Activity Relationships (SAR)

Understanding the SAR of quinoline derivatives is essential for optimizing their biological activity. Modifications at specific positions on the quinoline ring can enhance potency and selectivity against various targets.

  • Key Modifications : Substituents at the 8-position have been shown to significantly affect the anticancer activity and selectivity towards different cancer cell lines .

Properties

CAS No.

344796-83-4

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

8aH-quinolin-6-one

InChI

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H

InChI Key

VYSVBQOUHOJSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)C=CC2N=C1

Origin of Product

United States

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